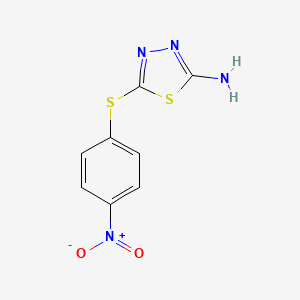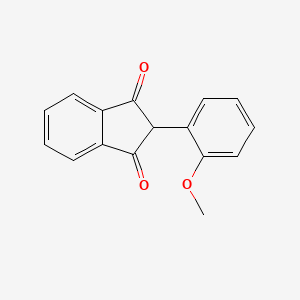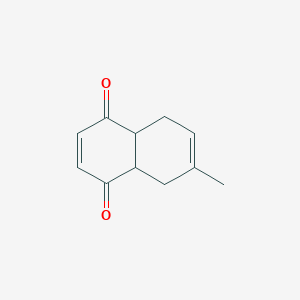
N-Dodecyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Dodecyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide is a synthetic organic compound characterized by a long dodecyl chain attached to a quinoline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Hydroxy and Oxo Group Introduction:
Acetamide Formation: The acetamide group is introduced by reacting the quinoline derivative with acetic anhydride.
Dodecyl Chain Attachment: The final step involves the attachment of the dodecyl chain through a nucleophilic substitution reaction, where the quinoline derivative reacts with dodecyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-Dodecyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The oxo group can be reduced to a hydroxyl group, forming a dihydroquinoline derivative.
Substitution: The dodecyl chain can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate or sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various alkyl or functional group-substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-Dodecyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. The quinoline core is known for its biological activity, and the addition of the dodecyl chain may enhance its membrane permeability and efficacy.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.
Industry
In industrial applications, this compound can be used as a surfactant or emulsifying agent due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic substances.
Mécanisme D'action
The mechanism of action of N-Dodecyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide involves its interaction with cellular membranes and proteins. The dodecyl chain allows it to embed in lipid bilayers, potentially disrupting membrane integrity or facilitating the delivery of the quinoline moiety to intracellular targets. The quinoline core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Dodecyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide: can be compared to other quinoline derivatives such as chloroquine and quinine, which are well-known for their antimalarial properties.
This compound: is also similar to other long-chain alkyl derivatives used in surfactants and emulsifiers.
Uniqueness
The uniqueness of this compound lies in its combination of a biologically active quinoline core with a long dodecyl chain, which enhances its membrane permeability and potential applications in various fields. This dual functionality makes it a versatile compound for research and industrial use.
Propriétés
Formule moléculaire |
C23H34N2O3 |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
N-dodecyl-2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide |
InChI |
InChI=1S/C23H34N2O3/c1-2-3-4-5-6-7-8-9-10-13-16-24-21(26)17-19-22(27)18-14-11-12-15-20(18)25-23(19)28/h11-12,14-15H,2-10,13,16-17H2,1H3,(H,24,26)(H2,25,27,28) |
Clé InChI |
NJOUCLPXGMQWCR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC(=O)CC1=C(C2=CC=CC=C2NC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12000490.png)
![Methyl 2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B12000501.png)
![1H-Benzimidazole, 2-[5-bromo-2-(2-methylpropoxy)phenyl]-](/img/structure/B12000506.png)

![2-Butyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000512.png)




![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000546.png)
![2,3-dihydro-4H-benzo[h]chromen-4-one](/img/structure/B12000560.png)

![4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid](/img/structure/B12000565.png)

